This compound can be classified as:
The synthesis of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves several steps, starting from readily available precursors.
For large-scale synthesis, continuous flow reactors and automated platforms may be employed to enhance efficiency and yield while ensuring high purity of the final product.
The molecular structure of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can be described as follows:
The compound's InChI Key is ZROXUPQLPJRIJL-UHFFFAOYSA-N, and its canonical SMILES representation is C1CN(CCN1CCO)CC2=CC(=O)OC3=C2C=C(C=C3)O.
6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions:
Common reagents include:
The mechanism of action for 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves interactions with specific molecular targets:
The compound likely exerts its effects through:
The compound is typically a solid at room temperature with potential crystalline forms depending on synthesis conditions.
6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1